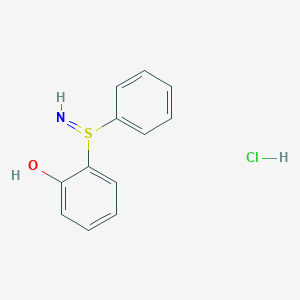
Propan-2-yl 11-(trichlorosilyl)undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 11-(trichlorosilyl)undecanoate: is a chemical compound known for its unique structure and properties It consists of a propan-2-yl group attached to an 11-(trichlorosilyl)undecanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 11-(trichlorosilyl)undecanoate typically involves the reaction of undecanoic acid with trichlorosilane in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also require the use of a solvent, such as toluene or hexane, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The final product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Propan-2-yl 11-(trichlorosilyl)undecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the trichlorosilyl group to a silane group.
Substitution: The trichlorosilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions include silanol derivatives, silane compounds, and various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Propan-2-yl 11-(trichlorosilyl)undecanoate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty coatings and adhesives due to its unique properties.
Mécanisme D'action
The mechanism of action of Propan-2-yl 11-(trichlorosilyl)undecanoate involves its interaction with various molecular targets. The trichlorosilyl group can form strong bonds with oxygen, nitrogen, and sulfur atoms, making it useful in the modification of surfaces and biomolecules. The propan-2-yl group provides hydrophobic properties, enhancing the compound’s ability to interact with lipid membranes and hydrophobic surfaces.
Comparaison Avec Des Composés Similaires
Trichlorosilane (HSiCl3): Used in the production of high-purity silicon.
Silicon tetrachloride (SiCl4): Used in the synthesis of silicon-based materials.
Hexachlorodisilane (Si2Cl6): Used as a precursor for silicon-based ceramics.
Uniqueness: Propan-2-yl 11-(trichlorosilyl)undecanoate is unique due to its combination of a trichlorosilyl group with a long aliphatic chain, providing both reactivity and hydrophobic properties. This makes it particularly useful in applications requiring surface modification and interaction with hydrophobic environments.
Propriétés
Numéro CAS |
820239-07-4 |
|---|---|
Formule moléculaire |
C14H27Cl3O2Si |
Poids moléculaire |
361.8 g/mol |
Nom IUPAC |
propan-2-yl 11-trichlorosilylundecanoate |
InChI |
InChI=1S/C14H27Cl3O2Si/c1-13(2)19-14(18)11-9-7-5-3-4-6-8-10-12-20(15,16)17/h13H,3-12H2,1-2H3 |
Clé InChI |
DIPGADOCOGJKES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CCCCCCCCCC[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


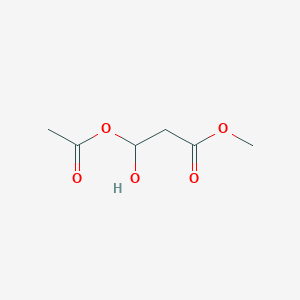
![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)
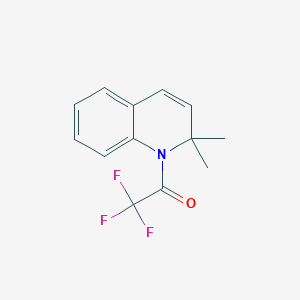
![1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene](/img/structure/B14206783.png)
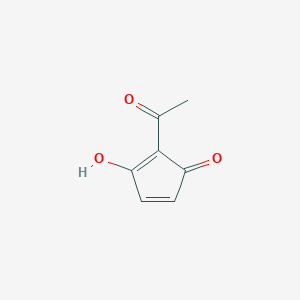
phosphanium bromide](/img/structure/B14206789.png)
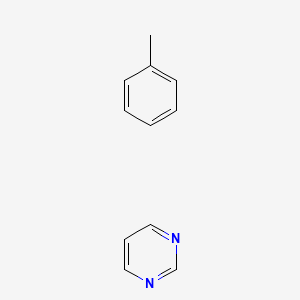
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane](/img/structure/B14206798.png)
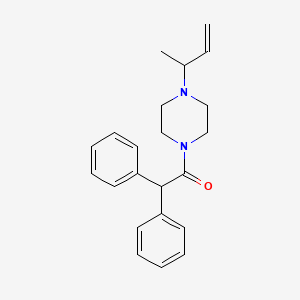
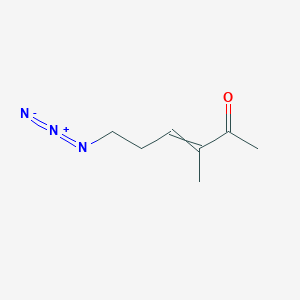
![1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14206826.png)
![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)

